molecular formula C12H16F2O B038831 1,2-Difluoro-3-(hexyloxy)benzene CAS No. 121219-19-0

1,2-Difluoro-3-(hexyloxy)benzene

Cat. No.: B038831
CAS No.: 121219-19-0
M. Wt: 214.25 g/mol
InChI Key: BJYUARIRPJREFZ-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-(hexyloxy)benzene is a fluorinated benzene derivative with a hexyloxy group attached to the 3-position. It is a colorless, volatile liquid with a faint, sweet odor. The compound is soluble in most organic solvents and is used in various applications, including as a precursor to other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Difluoro-3-(hexyloxy)benzene can be synthesized through a reaction involving 1-bromohexane, potassium carbonate, and a fluorinated benzene derivative. The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-(hexyloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Substituted benzene derivatives.

    Oxidation Reactions: Aldehydes or carboxylic acids.

    Reduction Reactions: Reduced benzene derivatives.

Scientific Research Applications

1,2-Difluoro-3-(hexyloxy)benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-(hexyloxy)benzene involves its interaction with molecular targets through its fluorine atoms and hexyloxy group. These interactions can influence various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Difluoro-4-(hexyloxy)benzene
  • 1,3-Difluoro-2-(hexyloxy)benzene
  • 1,2-Difluoro-3-(methoxy)benzene

Uniqueness

1,2-Difluoro-3-(hexyloxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a hexyloxy group makes it a valuable compound for various applications, particularly in the synthesis of other fluorinated compounds.

Biological Activity

1,2-Difluoro-3-(hexyloxy)benzene (CAS No. 121219-19-0) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its applications in various fields, particularly in medicinal chemistry.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C12H16F2O
  • Molecular Weight : 214.26 g/mol
  • IUPAC Name : this compound
  • Purity : 97% (as per supplier data) .

The biological activity of this compound can be attributed to its interaction with various biological targets. Fluorinated compounds are known to enhance lipophilicity and bioactivity due to the unique electronic properties imparted by fluorine atoms.

Target Interactions

  • FtsZ Inhibition : Similar compounds have been shown to inhibit FtsZ, a protein essential for bacterial cell division. The presence of fluorine enhances binding affinity and specificity towards this target .
  • Antioxidant Activity : Fluorinated compounds often exhibit antioxidant properties, potentially reducing oxidative stress in biological systems .

Antimicrobial Properties

Research indicates that fluorinated aromatic compounds can possess significant antimicrobial activity. A comparative study showed that derivatives with fluorine substitutions exhibit enhanced activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that modifications such as the hexyloxy group can further improve efficacy .

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDMRSA
2,6-Difluorobenzamide8Methicillin-sensitive S. aureus
3-Methoxybenzamide≥64MRSA

Case Studies

  • Case Study on Antibacterial Efficacy : A study examined the antibacterial properties of various fluorinated benzamides, including derivatives similar to this compound. Results indicated a notable increase in activity due to fluorination, with specific emphasis on hydrophobic interactions within the FtsZ allosteric pocket .
  • Toxicological Assessments : Toxicological evaluations suggest that while fluorinated compounds can enhance biological activity, they may also pose risks associated with genetic damage and other adverse health effects. This highlights the importance of thorough risk assessments in the development of new therapeutic agents .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively documented; however, general trends observed in similar compounds indicate:

  • Absorption : Likely high due to lipophilicity.
  • Distribution : Predominantly in lipid-rich tissues.
  • Metabolism : Expected to undergo phase I metabolic reactions similar to other aromatic compounds.
  • Excretion : Primarily via urine for metabolites; unmetabolized forms may be exhaled .

Properties

IUPAC Name

1,2-difluoro-3-hexoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O/c1-2-3-4-5-9-15-11-8-6-7-10(13)12(11)14/h6-8H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYUARIRPJREFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614413
Record name 1,2-Difluoro-3-(hexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121219-19-0
Record name 1,2-Difluoro-3-(hexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantities: 1-bromohexane (50 g, 0.3 mol), potassium carbonate (83 g, 0.6mol) and compound from Example 37 (39 g, 0.3 mol). The experimental procedure was as described in Example 38.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
Quantity
39 g
Type
reactant
Reaction Step Three

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